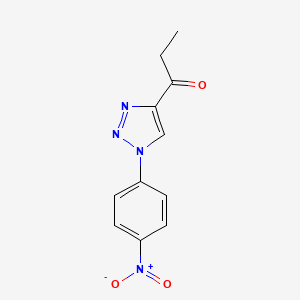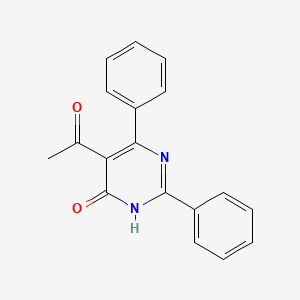![molecular formula C48H29NS2 B12909456 N,N-Bis[4-(1-benzothiophen-2-YL)phenyl]perylen-3-amine CAS No. 922184-82-5](/img/structure/B12909456.png)
N,N-Bis[4-(1-benzothiophen-2-YL)phenyl]perylen-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis(4-(benzo[b]thiophen-2-yl)phenyl)perylen-3-amine is a complex organic compound that features a perylene core substituted with benzo[b]thiophene and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(4-(benzo[b]thiophen-2-yl)phenyl)perylen-3-amine typically involves a multi-step process. One common method includes the palladium-catalyzed Sonogashira cross-coupling reaction. This reaction involves the coupling of 2-iodothiophenol with phenylacetylene to form the benzo[b]thiophene core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Bis(4-(benzo[b]thiophen-2-yl)phenyl)perylen-3-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the phenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N,N-Bis(4-(benzo[b]thiophen-2-yl)phenyl)perylen-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of N,N-Bis(4-(benzo[b]thiophen-2-yl)phenyl)perylen-3-amine involves its interaction with various molecular targets. In organic electronics, it acts as a hole-transporting material, facilitating the movement of charge carriers. The compound’s unique structure allows it to form stable charge-transfer complexes, enhancing its performance in electronic devices .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Bis(4-(hexyloxy)-[1,1’-biphenyl]-4-yl)thiophen-2-amine: Similar in structure but with different substituents, leading to variations in electronic properties.
4,4’-Bis(N-carbazolyl)-1,1’-biphenyl (CBP): Another hole-transporting material used in OLEDs, but with a different core structure.
Uniqueness
N,N-Bis(4-(benzo[b]thiophen-2-yl)phenyl)perylen-3-amine is unique due to its combination of a perylene core with benzo[b]thiophene and phenyl groups. This unique structure imparts specific electronic properties, making it highly effective in applications such as organic electronics and bioimaging .
Eigenschaften
CAS-Nummer |
922184-82-5 |
|---|---|
Molekularformel |
C48H29NS2 |
Molekulargewicht |
683.9 g/mol |
IUPAC-Name |
N,N-bis[4-(1-benzothiophen-2-yl)phenyl]perylen-3-amine |
InChI |
InChI=1S/C48H29NS2/c1-3-16-43-33(8-1)28-45(50-43)30-18-22-35(23-19-30)49(36-24-20-31(21-25-36)46-29-34-9-2-4-17-44(34)51-46)42-27-26-40-38-13-6-11-32-10-5-12-37(47(32)38)39-14-7-15-41(42)48(39)40/h1-29H |
InChI-Schlüssel |
JBNHWFFJQCZVKA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)C5=CC6=CC=CC=C6S5)C7=CC=C8C9=CC=CC1=C9C(=CC=C1)C1=C8C7=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


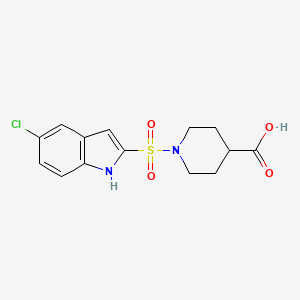

![10-Oxo-10-[(1-oxo-2,3-dihydro-1H-isoindol-4-yl)amino]decanoic acid](/img/structure/B12909396.png)
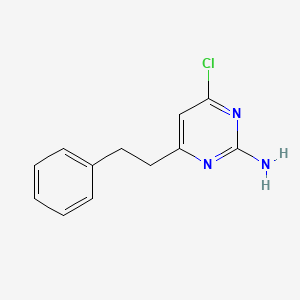
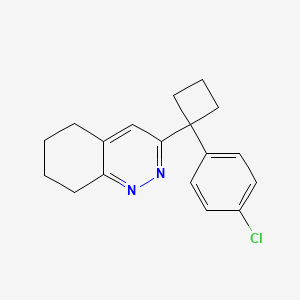
![(2Z)-N-{2-[(1H-Indol-3-yl)sulfanyl]ethyl}-1-methylpyrrolidin-2-imine](/img/structure/B12909432.png)
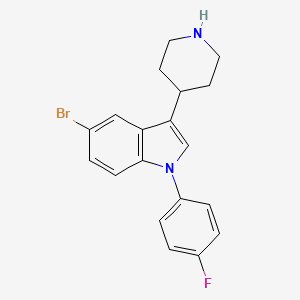
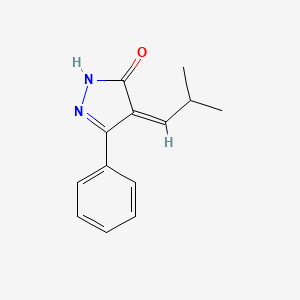
![3-Azabicyclo[4.2.0]octa-1(6),4-dien-2-one](/img/structure/B12909447.png)
![5-[(2-Chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12909455.png)
![1,1'-Didodecyl[3,3'-bipyrrolidine]-2,2',5,5'-tetrone](/img/structure/B12909457.png)
